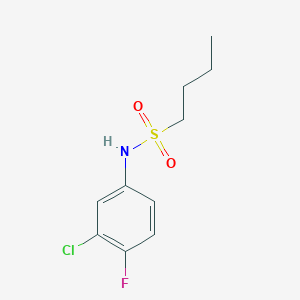
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). It has been widely used in scientific research to study the function and dysfunction of CFTR, a protein that plays a critical role in regulating salt and water transport across cell membranes.
作用机制
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide protein and inhibits its function. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of a closed conformation of the this compound protein that prevents chloride ion transport.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been shown to inhibit this compound-mediated chloride transport in various cell types. It has also been shown to reduce airway surface liquid volume, intestinal fluid secretion, and sweat secretion. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as mucociliary clearance, airway surface liquid hydration, and intestinal fluid secretion.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has several advantages for lab experiments. It is a potent and specific inhibitor of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, which allows for the selective inhibition of this compound-mediated chloride transport. It is also relatively easy to use and has a low toxicity profile. However, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has some limitations. It is not a reversible inhibitor, which means that its effects on this compound function are irreversible. It also has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.
未来方向
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research, but there are still many unanswered questions about its mechanism of action and its effects on N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide function. Future research could focus on elucidating the structural basis of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binding to this compound and identifying other small molecule inhibitors of this compound function. Additionally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used to investigate the role of this compound in other physiological processes, such as ion transport in the kidney and pancreas. Finally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used in drug discovery efforts to develop new therapies for cystic fibrosis and other diseases caused by this compound dysfunction.
合成方法
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 was first synthesized by the research group of Dr. Alan Verkman at the University of California, San Francisco in 2003. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 in high purity.
科学研究应用
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research to study the function and dysfunction of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide. It has been shown to inhibit this compound-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as airway surface liquid hydration, intestinal fluid secretion, and sweat secretion. It has also been used to study the pathophysiology of cystic fibrosis, a genetic disease caused by mutations in the this compound gene.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWAOJZBFIIQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

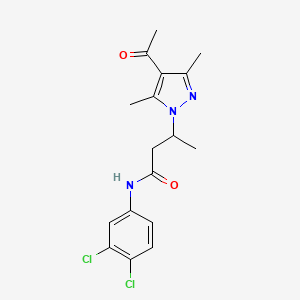
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)
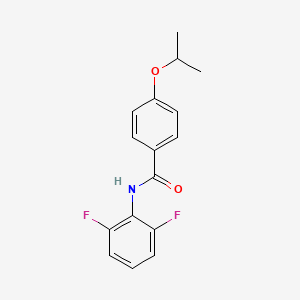
![1-(4-ethylphenyl)-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-3,5-pyrazolidinedione](/img/structure/B5347546.png)
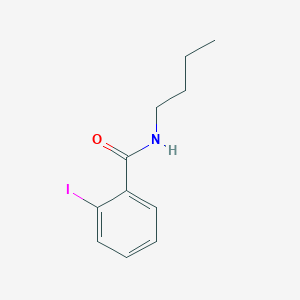
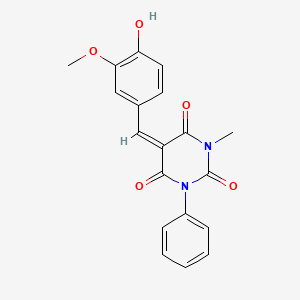
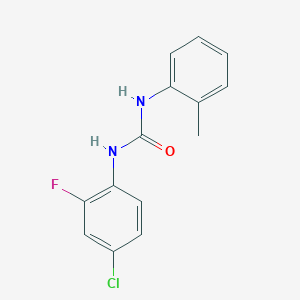
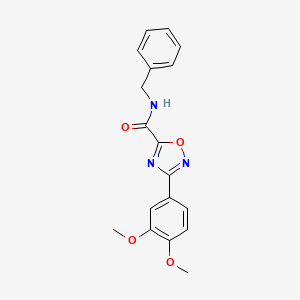
![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
![3-(2,3-dimethoxyphenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5347600.png)
![methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)